13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Overview
Description
13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound with a unique structure that includes multiple aromatic rings, nitrogen atoms, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the diazatricyclic core through a cyclization reaction.
- Introduction of the prop-2-en-1-yl group via an alkylation reaction.
- Attachment of the 4-methoxyphenylamino group through a nucleophilic substitution reaction.
- Final functionalization to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products of these reactions will depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer effects, which could be explored in preclinical studies.
Industry: Its unique properties could be harnessed in the development of new materials for industrial applications, such as coatings or polymers.
Mechanism of Action
The mechanism of action of 13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and are used in various therapeutic applications.
Triazole Derivatives: These compounds are known for their biological effects and are used in the synthesis of bioactive molecules.
Uniqueness
What sets 13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile apart is its unique tricyclic structure combined with multiple functional groups, which may confer distinct chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
1-(4-methoxyanilino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-4-7-18-15(2)19(14-24)23-26-20-8-5-6-9-21(20)27(23)22(18)25-16-10-12-17(28-3)13-11-16/h4-6,8-13,25H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVGVMUTPNHHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NC4=CC=C(C=C4)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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